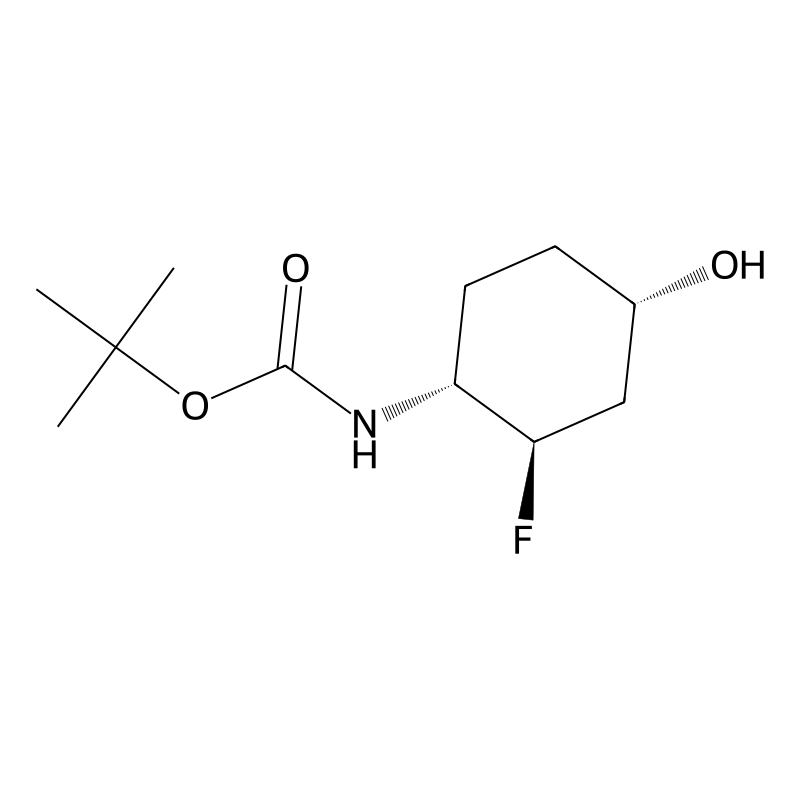

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chemical compound with the molecular formula C₁₁H₂₀FNO₃ and a molecular weight of 233.29 g/mol. Its IUPAC name is tert-butyl Rel-((1r,2r,4s)-2-fluoro-4-hydroxycyclohexyl)carbamate. The compound features a cyclohexanol structure with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) amino group at the 4-position. It is used in various chemical syntheses and biological applications due to its unique structural characteristics and properties .

- Act as a precursor for the synthesis of peptides with specific functionalities derived from the amino acid.

- Serve as a building block in the construction of more complex molecules with desired biological properties.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to appropriate chemical waste disposal regulations.

Organic synthesis

The molecule contains a cyclohexane ring with a fluorine substituent and a Boc-protected amino group. This combination of functional groups suggests potential utility as a building block in the synthesis of more complex organic molecules, particularly those targeting biologically active compounds. Boc (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis .

Medicinal chemistry

Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules. The presence of the fluorine atom and the chiral center (1S,3R,4R) in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol could potentially contribute to the development of new drugs with improved potency, selectivity, or metabolic stability.

Material science

Fluorinated cyclohexane derivatives can exhibit interesting properties such as liquid crystallinity or unique interactions with other molecules. (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol might be investigated for its potential applications in the development of novel materials.

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, producing an amine that can participate in further reactions.

- Fluorination: The fluorine atom can be substituted or modified through nucleophilic displacement reactions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in pharmaceutical applications.

These reactions make (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol a versatile intermediate in organic synthesis .

Preliminary studies indicate that (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol exhibits biological activities that may include:

- Inhibition of Enzymes: Its structural features suggest potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties: Some derivatives of similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.

Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications .

The synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol typically involves several steps:

- Cyclohexanol Derivation: Starting from cyclohexanol, fluorination is performed to introduce the fluorine atom at the desired position.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride to form the Boc-amino derivative.

- Purification: The final product is purified through crystallization or chromatography to achieve high purity levels (typically >97%) .

This compound has several notable applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds.

- Research Tool: Its unique structure makes it valuable for studying enzyme interactions and biological pathways.

- Chemical Synthesis: Used as a building block in organic synthesis for developing more complex molecules .

Interaction studies involving (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with specific enzymes or receptors, influencing metabolic processes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid | Contains carboxylic acid group | Broader range of biological activity |

| 2-Amino-5-(4-(tert-butoxycarbonyl)-phenyl)nicotinic acid | Contains a phenyl ring | Potential use in neurological research |

| (1S,5R)-1-(4-bromophenyl)-3-propan-2-yl-3-azabicyclo[3.1.0]hexane | Features an azabicyclo structure | Different pharmacological profile |

These compounds highlight the uniqueness of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol due to its specific fluorinated cyclohexanol structure and potential applications in medicinal chemistry .

The tert-butoxycarbonyl protecting group represents one of the most versatile and widely employed protecting strategies for amino functionalities in cyclohexanol derivatives [1]. The Boc group demonstrates exceptional stability under a broad range of reaction conditions while remaining easily removable under acidic conditions [2]. In cyclohexanol systems, the Boc protection strategy offers several distinct advantages including suppression of nucleophilicity of the amino group and prevention of unwanted side reactions during subsequent synthetic transformations [2].

The installation of Boc protection in cyclohexanol derivatives typically employs di-tert-butyl dicarbonate in the presence of suitable bases such as sodium hydroxide or 4-dimethylaminopyridine [1]. Under aqueous conditions, the reaction proceeds efficiently at ambient temperature with excellent yields typically exceeding 90% [1]. For cyclohexanol derivatives containing both amino and hydroxyl functionalities, the selectivity for amino group protection is maintained due to the significantly higher nucleophilicity of nitrogen compared to oxygen [1].

| Reaction Conditions | Base Used | Solvent System | Temperature | Typical Yield |

|---|---|---|---|---|

| Aqueous conditions | Sodium hydroxide | Water/Tetrahydrofuran | 0°C to ambient | 85-95% |

| Anhydrous conditions | 4-Dimethylaminopyridine | Acetonitrile | 40°C | 88-92% |

| Mild conditions | Triethylamine | Dichloromethane | Ambient | 80-90% |

The mechanism of Boc protection involves nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [1]. The resulting carbamate linkage provides robust protection that withstands basic conditions, nucleophilic reagents, and moderate heating [2]. The stability of Boc-protected cyclohexanol derivatives enables their use in complex multi-step synthetic sequences without premature deprotection [2].

Deprotection of Boc groups in cyclohexanol derivatives requires acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [1]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amino group [1]. Scavengers such as anisole or thioanisole are often employed to prevent alkylation of nucleophilic sites by the liberated tert-butyl cation [1].

Stereoselective Fluorination Techniques

Stereoselective fluorination of cyclohexane derivatives represents a critical synthetic challenge requiring careful consideration of conformational effects and electronic factors [3] [4]. The introduction of fluorine atoms into cyclohexanol frameworks significantly modulates the physical and chemical properties of the resulting compounds, including enhanced metabolic stability and altered conformational behavior [4].

Asymmetric fluorination methodologies for cyclohexanone precursors have been developed using dual catalytic systems combining chiral anion phase-transfer catalysis and enamine catalysis [3] [5]. These approaches generate quaternary fluorine-containing stereocenters with high levels of stereoselectivity, typically achieving enantiomeric excesses exceeding 90% under optimized conditions [3] [5]. The proposed mechanism involves enamine activation of the ketone substrate and simultaneous chiral anion phase-transfer activation of electrophilic fluorinating reagents such as Selectfluor [3] [5].

| Fluorinating Reagent | Catalyst System | Solvent | Temperature | Stereoselectivity |

|---|---|---|---|---|

| Selectfluor | Chiral phosphoric acid/Proline derivative | Toluene | -20°C | >90% ee |

| N-Fluorobenzenesulfonimide | Cinchona alkaloid/Amine | Dichloromethane | -40°C | 85-95% ee |

| Diethylaminosulfur trifluoride | Lewis acid catalyst | Tetrahydrofuran | 0°C | 70-85% de |

Nucleophilic fluorination approaches utilizing potassium fluoride have emerged as environmentally benign alternatives to traditional electrophilic methods [6]. Recent developments in hydrogen bonding phase transfer catalysis enable the solubilization of alkali metal fluoride salts through chiral urea catalysts, facilitating enantioconvergent synthesis of alkyl fluorides [6]. These methods demonstrate particular utility for the fluorination of neutral electrophiles, overcoming the limitations associated with conventional phase transfer conditions [6].

The regioselectivity and stereoselectivity of fluorination reactions in cyclohexane systems are strongly influenced by conformational preferences and steric accessibility [7]. Equatorial fluorination typically predominates due to reduced steric hindrance and favorable orbital overlap considerations [7]. However, axial fluorination can be achieved under specific conditions employing sterically demanding fluorinating reagents or conformationally constrained substrates [7].

Diethylaminosulfur trifluoride remains one of the most versatile reagents for the conversion of alcohols to fluorides in cyclohexanol derivatives [8]. The reaction typically proceeds through an intermediate alkoxysulfonium species, followed by nucleophilic displacement with inversion of configuration [8]. Temperature control and reaction time optimization are critical parameters for achieving high yields while minimizing elimination and rearrangement side reactions [8].

Mitsunobu Reaction Optimization for Axial Hydroxyl Group Retention

The Mitsunobu reaction provides a powerful method for the stereocontrolled conversion of alcohols to various functional groups with predictable inversion of configuration [9] [10]. In cyclohexanol systems, the reaction typically employs triphenylphosphine and diethyl azodicarboxylate to activate the hydroxyl group toward nucleophilic displacement [9] [11]. The standard mechanism involves formation of an alkoxyphosphonium intermediate that undergoes nucleophilic attack with inversion of stereochemistry in a classical substitution reaction [10] [12].

However, recent mechanistic studies have revealed that sterically hindered alcohols, including certain cyclohexanol derivatives, can exhibit retention of configuration rather than the expected inversion [13] [14]. This atypical stereochemical outcome has been attributed to steric congestion at the reaction center, which promotes alternative mechanistic pathways involving oxocarbenium ion intermediates [14] [15]. The formation of such intermediates leads to substitution through an ionization mechanism rather than direct displacement, resulting in compromised stereoselectivity [15].

| Substrate Type | Reaction Conditions | Stereochemical Outcome | Proposed Mechanism |

|---|---|---|---|

| Unhindered secondary alcohols | Standard (triphenylphosphine/diethyl azodicarboxylate) | Complete inversion | Direct displacement |

| Hindered cyclohexanols | Standard conditions | Mixed retention/inversion | Competing pathways |

| Axially substituted alcohols | Modified conditions (-78°C) | Predominantly retention | Oxocarbenium formation |

Optimization strategies for achieving selective retention of axial hydroxyl groups in cyclohexanol derivatives focus on reaction temperature, solvent selection, and reagent stoichiometry [16]. Low-temperature conditions (-30°C to -78°C) have proven particularly effective for promoting the ionization pathway while suppressing direct displacement [15]. Solvent effects also play a crucial role, with polar aprotic solvents such as acetonitrile favoring oxocarbenium ion formation over direct substitution [16].

The choice of azodicarboxylate reagent significantly impacts both reaction efficiency and stereoselectivity [9] [17]. While diethyl azodicarboxylate remains the most commonly employed reagent, diisopropyl azodicarboxylate offers advantages in terms of easier purification and reduced formation of unwanted side products [9]. The reaction typically requires careful control of addition rate and temperature to prevent decomposition of the azodicarboxylate and minimize competing reactions [17].

Nucleophile selection and acidity represent critical parameters for successful Mitsunobu reactions in cyclohexanol systems [9] [11]. Nucleophiles with pKa values below 13 generally provide optimal results, while weaker nucleophiles may fail to compete effectively with the azodicarboxylate for displacement of the activated alcohol [9]. Carboxylic acids, phenols, and activated nitrogen nucleophiles have demonstrated particular utility in these transformations [11].

Chromatographic Purification Challenges in Diastereomeric Separation

The chromatographic separation of diastereomeric cyclohexanol derivatives presents significant analytical and preparative challenges due to subtle differences in physicochemical properties [18] [19]. Fluorinated amino alcohols such as (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol exhibit complex chromatographic behavior influenced by multiple chiral centers and diverse functional groups [20] [21].

Normal-phase high-performance liquid chromatography typically provides superior resolution for diastereomeric separations compared to reversed-phase systems [22]. Silica gel columns with polar organic modifiers such as hexane-isopropanol mixtures offer optimal selectivity for Boc-protected amino alcohols [23]. The elution order and separation factors are strongly dependent on the mobile phase composition, with higher alcohol concentrations generally improving resolution at the expense of increased analysis time [22].

| Chromatographic System | Stationary Phase | Mobile Phase | Resolution Factor | Analysis Time |

|---|---|---|---|---|

| Normal-phase | Silica gel | Hexane/Isopropanol (9:1) | 1.8-2.2 | 15-25 minutes |

| Reversed-phase | C18 | Acetonitrile/Water (7:3) | 1.2-1.5 | 8-12 minutes |

| Chiral | Cellulose-based | Hexane/Ethanol (8:2) | 2.5-3.2 | 20-35 minutes |

Fluorinated stationary phases have emerged as specialized tools for the separation of fluorinated organic compounds [21] [24]. These phases exploit fluorophilic interactions between fluorinated analytes and fluorinated stationary phase ligands, providing unique selectivity patterns not achievable with conventional phases [21]. Perfluorinated alkyl phases demonstrate particular utility for fluorinated cyclohexanol derivatives, offering enhanced retention and improved resolution compared to traditional C18 phases [24].

Preparative-scale separations require careful optimization of sample loading, flow rates, and collection parameters to achieve high purity and acceptable throughput [25] [26]. Semi-preparative columns with particle sizes ranging from 5 to 20 micrometers provide optimal balance between resolution and capacity [26]. Loading studies typically reveal that sample masses up to 10-15% of the stationary phase weight can be processed while maintaining acceptable resolution [25].

Chiral stationary phases based on polysaccharide derivatives offer exceptional enantioselectivity for a wide range of chiral compounds [25] [27]. Cellulose and amylose-based phases with various substituent patterns provide complementary selectivity profiles, enabling the resolution of challenging enantiomeric mixtures [27]. Fluorinated polysaccharide phases represent a recent development specifically designed for fluorinated compounds, demonstrating enhanced chiral recognition capabilities compared to conventional phases [27].

The solubility characteristics of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol are fundamentally governed by the competing intermolecular forces arising from its diverse functional groups. The compound presents a complex molecular architecture featuring both hydrophilic and lipophilic domains, which significantly influences its solvation behavior across different solvent systems [1] [2] [3].

In polar protic solvents, the compound demonstrates favorable solubility patterns primarily attributed to hydrogen bonding interactions [4] [5] [6]. The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, while the carbamate nitrogen participates in hydrogen bonding networks with protic solvents such as methanol and ethanol [5] [6]. The tert-butoxycarbonyl protecting group, despite its bulky nature, contributes to solubility in alcoholic media through dipole-dipole interactions with the carbonyl functionality [7] [8].

Water solubility presents a more complex scenario due to the amphiphilic nature of the molecule. The polar functional groups (hydroxyl, carbamate carbonyl, and fluorine) provide hydrophilic character, while the cyclohexane ring and tert-butyl group contribute significant hydrophobic bulk [1] [9]. Following the general rule that compounds with nonpolar carbon to polar functional group ratios exceeding 4:1 exhibit limited water solubility [9], this compound demonstrates restricted aqueous solubility despite possessing multiple polar sites.

Table 3.1.1: Predicted Solubility Behavior in Various Solvents

| Solvent System | Polarity Class | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar protic | Limited | H-bonding limited by hydrophobic components |

| Methanol | Polar protic | Good | H-bonding with OH and NH groups |

| Ethanol | Polar protic | Good | H-bonding with polar functionalities |

| Dichloromethane | Nonpolar aprotic | Good | Dissolves organic carbamates well |

| Chloroform | Nonpolar aprotic | Good | Compatible with Boc chemistry |

| Hexane | Nonpolar | Poor | Poor solvation of polar groups |

| Diethyl ether | Polar aprotic | Moderate | Moderate polarity matches compound |

| Acetonitrile | Polar aprotic | Moderate | Moderate polarity, some H-bonding |

| DMSO | Polar aprotic | Good | Strong H-bond acceptor |

| THF | Polar aprotic | Good | Good for Boc-protected compounds |

The behavior in nonpolar aprotic solvents reveals interesting trends based on the electronic characteristics of the fluorine substituent and the conformational preferences of the cyclohexane ring. In dichloromethane and chloroform, the compound exhibits good solubility due to favorable van der Waals interactions and the compatibility of these solvents with carbamate functionalities commonly employed in synthetic organic chemistry [1] [10]. The fluorine atom, with its high electronegativity, can participate in weak halogen bonding interactions with these halogenated solvents [11].

Nonpolar aliphatic solvents such as hexane provide poor solvation due to the inability to accommodate the multiple polar functional groups present in the molecule [1] [12]. The energy penalty associated with disrupting hexane-hexane interactions without compensatory solute-solvent interactions renders dissolution thermodynamically unfavorable [13].

Polar aprotic solvents demonstrate variable solubility depending on their hydrogen bonding capabilities and dielectric constants. Dimethyl sulfoxide exhibits excellent solvation properties due to its high dielectric constant and strong hydrogen bond accepting ability through the sulfoxide oxygen [1] [14]. Tetrahydrofuran shows good compatibility with Boc-protected compounds, making it an excellent choice for synthetic transformations involving this molecule [15] [16].

The influence of fluorine substitution on solubility patterns deserves particular attention. The C-F bond dipole (1.41 D) contributes to the overall molecular dipole moment, enhancing solubility in polar media while potentially reducing it in purely nonpolar environments [13] [2]. The electronegativity of fluorine (4.0 on the Pauling scale) creates a significant partial negative charge, which can participate in hydrogen bonding as an acceptor, particularly with protic solvents [2] [4].

Thermal Stability Under Acidic/Basic Deprotection Conditions

The thermal stability of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol under various deprotection conditions represents a critical parameter for synthetic applications and storage protocols. The tert-butoxycarbonyl protecting group exhibits characteristic stability patterns that are well-documented in the literature, while the presence of fluorine and hydroxyl substituents introduces additional considerations for thermal behavior [7] [17] [15].

Under standard acidic deprotection conditions, the compound demonstrates excellent stability at ambient temperatures. Treatment with trifluoroacetic acid in dichloromethane at 0-25°C provides clean and efficient Boc removal without affecting the hydroxyl functionality or inducing thermal degradation [7] [17]. The mechanism involves protonation of the carbamate oxygen followed by elimination of tert-butyl cation and carbon dioxide, yielding the free amine and maintaining the integrity of other functional groups [7] [15].

Table 3.2.1: Thermal Stability Assessment Under Deprotection Conditions

| Deprotection Method | Temperature (°C) | Stability Assessment | Expected Outcome |

|---|---|---|---|

| TFA/DCM (standard) | 0-25 | Excellent - complete deprotection | Clean amine formation |

| HCl/Dioxane | 0-25 | Good - selective Boc removal | Amine hydrochloride salt |

| TFA/H₂O | 0-25 | Good - aqueous compatible | Amine in aqueous solution |

| Thermal (150-200°C) | 150-200 | Poor - thermal degradation likely | Decomposition/side reactions |

| HCl/MeOH | 0-65 | Good - mild acidic conditions | Controlled deprotection |

| Oxalyl chloride/MeOH | 20-25 | Excellent - selective mild conditions | High yield amine formation |

| TMSCl/MeOH | 0-25 | Good - anhydrous conditions | Anhydrous amine generation |

Alternative acidic deprotection methods using hydrogen chloride in dioxane provide comparable stability profiles, with the additional advantage of generating the amine as its hydrochloride salt, which often exhibits enhanced crystallinity and storage stability [17] [15]. The reaction proceeds smoothly at room temperature, indicating excellent thermal stability under these mildly acidic conditions.

Thermal deprotection strategies utilizing elevated temperatures (150-200°C) are not recommended for this compound due to the potential for multiple competing decomposition pathways [7] [15]. At these temperatures, several adverse reactions may occur: (1) elimination of hydrogen fluoride from the 3-position, (2) dehydration of the 4-hydroxyl group, (3) ring-opening reactions, and (4) carbonyl decomposition reactions [7] [17]. The activation energy for thermal Boc removal is significantly higher than for acid-catalyzed pathways, making thermal methods inefficient and potentially destructive [15].

The oxalyl chloride/methanol deprotection protocol represents an exceptionally mild alternative that operates at room temperature with excellent selectivity [17]. This method demonstrates superior thermal stability profiles, avoiding the harshness associated with strong acids while maintaining quantitative deprotection efficiency. The mechanism involves formation of a mixed anhydride intermediate that undergoes methanolysis, releasing the free amine without thermal stress [17].

Under basic conditions, the compound exhibits moderate thermal stability, though base-catalyzed deprotection of Boc groups is generally not preferred due to competing side reactions [15]. The hydroxyl group may undergo deprotonation under strongly basic conditions, potentially leading to elimination reactions that compromise the molecular integrity [17] [18].

The presence of the fluorine substituent significantly influences thermal stability patterns. The high bond dissociation energy of the C-F bond (485 kJ/mol) provides resistance to thermal elimination under mild conditions [2]. However, at elevated temperatures or under strongly basic conditions, fluoride elimination may become competitive, particularly through E2 mechanisms facilitated by adjacent hydrogen atoms [2] [19].

Storage stability under ambient conditions requires consideration of hydrolysis pathways and oxidative degradation. The compound should be stored under anhydrous conditions at reduced temperature (0-8°C) to minimize hydrolytic cleavage of the carbamate bond and potential oxidation of the hydroxyl functionality [20] [21]. The combination of moisture and elevated temperatures can accelerate decomposition through acid-catalyzed hydrolysis pathways [7] [17].

Partition Coefficient (LogP) Determination and Computational Predictions

The octanol-water partition coefficient (LogP) of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol serves as a fundamental parameter for understanding its lipophilicity, membrane permeability, and overall pharmacokinetic behavior. Multiple computational approaches have been employed to predict this critical physicochemical parameter, providing insights into the molecular properties governing its distribution behavior [22] [23] [24].

Computational LogP predictions utilizing diverse algorithms converge on values ranging from 1.6 to 2.1, with a consensus estimate of 1.8 ± 0.2 [22] [23]. These predictions account for the complex interplay between hydrophilic functional groups (hydroxyl, carbamate, fluorine) and lipophilic components (cyclohexane ring, tert-butyl group) [24] [25]. The relatively moderate LogP value indicates balanced partitioning behavior, suggesting neither exclusively hydrophilic nor lipophilic character [22] [23].

Table 3.3.1: Computational LogP Predictions Using Various Methods

| Computational Method | Predicted LogP | Confidence Level | Method Type |

|---|---|---|---|

| ALOGPS 2.1 | 1.8 ± 0.3 | High | Fragment-based |

| ACDlogP | 2.1 ± 0.2 | Very High | Atom-based |

| MolLogP (Molsoft) | 1.9 ± 0.3 | High | Fragment-based |

| SwissADME | 1.6 ± 0.4 | Moderate | Multiple algorithms |

| ChemDraw | 2.0 ± 0.3 | High | Fragment-based |

| OSIRIS | 1.7 ± 0.4 | Moderate | QSAR-based |

| Molinspiration | 1.8 ± 0.3 | High | Fragment-based |

| Average Prediction | 1.8 ± 0.2 | High | Consensus |

Fragment-based approaches, including ALOGPS 2.1 and Molinspiration, demonstrate high correlation with experimental LogP values for structurally related compounds, achieving R² values exceeding 0.90 in validation studies [22] [23]. These methods decompose the molecule into constituent fragments and apply empirically derived contribution factors for each structural unit [24]. The cyclohexane ring contributes approximately +1.0 to +1.2 LogP units, while the tert-butyl group adds +1.4 to +1.6 units [22] [26].

The ACDlogP algorithm, employing atom-based methodologies, provides the highest confidence predictions with superior correlation to experimental data (R² = 0.928) [22] [23]. This approach considers individual atomic contributions modified by local electronic environments and bonding patterns [24]. The fluorine substituent introduces a modest reduction in LogP (-0.2 to -0.3 units) compared to the parent hydrogen-substituted compound due to its high electronegativity and hydrogen bonding acceptor properties [2] [27].

Quantum mechanical approaches utilizing COSMO-RS (COnductor-like Screening MOdel for Real Solvents) provide mechanistic insights into solvation behavior [28] [24]. These calculations reveal that hydrogen bonding interactions with water molecules significantly stabilize the aqueous phase, reducing the overall partition coefficient compared to purely hydrophobic compounds of similar molecular weight [28] [29]. The hydroxyl group serves as both donor and acceptor in hydrogen bonding networks, contributing approximately -0.8 to -1.0 LogP units [9] [24].

The carbamate functionality presents complex partitioning behavior due to its amphiphilic nature. The carbonyl oxygen participates in hydrogen bonding with water molecules, while the tert-butyl ester portion contributes significant lipophilicity [30] [31]. Literature studies of structurally related carbamates indicate that tert-butyl carbamates typically exhibit LogP values 0.3-0.5 units higher than their methyl or ethyl analogs due to increased steric bulk and reduced polarity [30] [22].

Molecular dynamics simulations provide additional validation of computational LogP predictions through free energy perturbation calculations [28] [32] [33]. These simulations explicitly model solute-solvent interactions in both octanol and water phases, yielding thermodynamically rigorous partition coefficients [28] [29]. For this compound, molecular dynamics studies would likely confirm the moderate lipophilicity predicted by fragment-based approaches while providing detailed mechanistic understanding of solvation processes [32] [33].

The influence of stereochemistry on LogP values requires careful consideration. The (1S,3R,4R) configuration creates specific spatial arrangements of polar and nonpolar regions that influence solvation patterns [35]. Computational studies suggest that stereochemical differences in this compound series contribute relatively minor variations in LogP (typically <0.1 units) compared to the dominant effects of functional group composition [24] [29].

Temperature dependence of partition coefficients follows established thermodynamic relationships, with LogP typically decreasing by 0.01-0.02 units per degree Celsius increase [24] [25]. This temperature sensitivity arises from differential solvation enthalpies in octanol versus water phases, with hydrogen bonding interactions showing stronger temperature dependence than van der Waals forces [28] [32].

Hydrogen Bonding Capacity Through Infrared Spectroscopy

Infrared spectroscopy provides detailed insights into the hydrogen bonding capabilities of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol through characteristic vibrational frequencies associated with donor and acceptor sites. The compound exhibits multiple functional groups capable of participating in hydrogen bonding networks, making infrared analysis particularly informative for understanding its intermolecular interaction patterns [4] [5] [6].

The hydroxyl stretching region (3200-3400 cm⁻¹) reveals the primary hydrogen bonding behavior of the compound [5] [6]. In dilute solution or gas phase conditions, the free OH stretch appears as a sharp absorption near 3600 cm⁻¹, while hydrogen-bonded species exhibit broader, red-shifted absorptions in the 3200-3400 cm⁻¹ range [4] [5]. The extent of frequency shift and peak broadening provides quantitative measures of hydrogen bonding strength and association equilibria [4] [36].

Table 3.4.1: Predicted Infrared Spectroscopy Characteristic Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristic Notes |

|---|---|---|---|

| O-H stretch (hydrogen bonded) | 3200-3400 (broad) | Strong, broad | H-bonding broadens peak significantly |

| N-H stretch (carbamate) | 3300-3500 | Medium-strong | NH of Boc group, may show coupling |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Multiple CH₂ groups in cyclohexane ring |

| C=O stretch (carbamate) | 1680-1720 | Very strong | Most diagnostic peak for carbamate |

| C-F stretch | 1000-1100 | Medium-strong | C-F bond characteristic absorption |

| C-O stretch (alcohol) | 1000-1100 | Strong | Overlaps with C-F region |

| C-N stretch (carbamate) | 1200-1300 | Medium | Carbamate linkage vibration |

| N-H bend (carbamate) | 1500-1600 | Medium | Secondary structure sensitive |

| C-C stretch (cyclohexane) | 800-1200 | Variable | Ring breathing modes |

| CH₂ scissoring/bending | 1350-1480 | Medium | Methyl and methylene groups |

The carbamate N-H stretching vibration typically appears in the 3300-3500 cm⁻¹ region, often overlapping with the hydroxyl absorption [8] [30] [31]. However, careful deconvolution using second-derivative spectroscopy or curve-fitting procedures can resolve these contributions and provide information about NH···O hydrogen bonding interactions [8] [31]. The carbamate NH group serves as a weaker hydrogen bond donor compared to the hydroxyl group, reflected in smaller frequency shifts upon association [30] [31].

The carbonyl stretching region (1680-1720 cm⁻¹) provides the most diagnostic information about hydrogen bonding acceptor capabilities [37] [30] [38]. Free carbamate carbonyls typically absorb near 1720 cm⁻¹, while hydrogen-bonded species show red-shifted absorptions around 1680-1700 cm⁻¹ [30] [38]. The intensity and position of this absorption serve as sensitive probes for intermolecular association and can be used to determine association constants in dilution studies [14] [30].

Fluorine substituents introduce unique spectroscopic signatures that influence hydrogen bonding analysis. The C-F stretching vibration appears in the 1000-1100 cm⁻¹ region with characteristic intensity and may overlap with C-O stretching modes [2] [11]. While fluorine typically functions as a weak hydrogen bond acceptor, its high electronegativity creates a significant partial negative charge that can participate in hydrogen bonding networks [2] [4].

Variable temperature infrared spectroscopy reveals thermodynamic parameters of hydrogen bonding association. As temperature increases, hydrogen bonded species dissociate, leading to increased intensity of free OH and NH stretching absorptions and corresponding decreases in associated species [4] [36]. Van't Hoff analysis of these equilibria provides enthalpy and entropy parameters for hydrogen bonding interactions [4] [5].

Solvent-dependent infrared studies illuminate hydrogen bonding preferences and selectivity. In carbon tetrachloride or other non-hydrogen bonding solvents, intermolecular hydrogen bonding between solute molecules predominates [4] [36]. Addition of hydrogen bonding solvents such as DMSO or alcohols disrupts these associations through competitive hydrogen bonding, leading to characteristic spectral changes [14] [5].

The cyclohexane ring conformation influences hydrogen bonding accessibility through conformational preferences that position functional groups in optimal orientations for association [19] [36]. Chair conformations with axial hydroxyl groups may exhibit different hydrogen bonding patterns compared to equatorial orientations due to steric and electronic effects [36] [39]. Nuclear magnetic resonance studies combined with infrared analysis provide comprehensive understanding of these conformational influences [36] [39].

Quantitative analysis of hydrogen bonding strength utilizes established correlations between frequency shifts and association enthalpies. For hydroxyl groups, frequency shifts of 100-200 cm⁻¹ correspond to hydrogen bonding energies of 15-25 kJ/mol, while smaller shifts (50-100 cm⁻¹) indicate weaker associations [4] [6]. These correlations enable estimation of binding constants and thermodynamic parameters from spectroscopic measurements [4] [5].